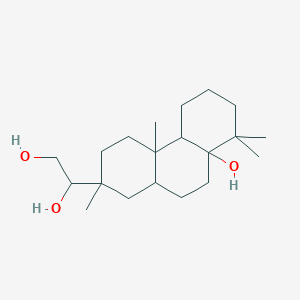

Erythroxytriol P

Description

BenchChem offers high-quality Erythroxytriol P suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythroxytriol P including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1-(8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl)ethane-1,2-diol |

InChI |

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3 |

InChI Key |

OBDGLMHTEAXTDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Scientific Profile of Erythroxytriol P: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythroxytriol P is a naturally occurring diterpenoid first isolated from the heartwood of Erythroxylum monogynum Roxb. Contrary to some database entries that erroneously classify it as a tropane alkaloid, Erythroxytriol P possesses an ent-atisane skeleton, a distinct tetracyclic diterpene framework. This guide provides a comprehensive overview of the origin, chemical properties, and the broader biological context of Erythroxytriol P, addressing the initial ambiguity surrounding its chemical nature. While specific bioactivity studies on Erythroxytriol P are not available in the current body of scientific literature, this document summarizes the known biological activities of extracts from its source organism, Erythroxylum monogynum, and the general bioactivities associated with the ent-atisane class of diterpenoids. Detailed experimental protocols for its isolation and complete spectroscopic data from the primary literature are limited; however, a generalized methodology for the isolation of diterpenoids from Erythroxylum species is presented.

Introduction and Origin

Erythroxytriol P was first reported in the scientific literature in 1967 by J. D. Connolly and colleagues in the Journal of the Chemical Society C. The compound was isolated from the heartwood of Erythroxylum monogynum, a plant species belonging to the Erythroxylaceae family.[1] Initial confusion in some chemical databases has led to the misclassification of Erythroxytriol P as a tropane alkaloid, likely due to the prevalence of cocaine and related compounds in other species of the Erythroxylum genus. However, its structural elucidation confirmed it to be a C20 diterpenoid with an ent-atisane backbone.

Physicochemical Properties

The fundamental physicochemical properties of Erythroxytriol P are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₆O₃ | [2][3] |

| Molecular Weight | 324.5 g/mol | [2][3] |

| CAS Number | 7121-99-5 | [3][4] |

| Chemical Class | ent-Atisane Diterpenoid | Inferred from primary literature |

| Natural Source | Erythroxylum monogynum (heartwood) | [1] |

| Also reported in | Sapium discolor | [2][3] |

Experimental Protocols

While the detailed experimental protocol from the original 1967 publication is not readily accessible, a general procedure for the isolation of diterpenoids from the heartwood of Erythroxylum species can be outlined as follows. This protocol is based on common phytochemical extraction and separation techniques.

A. General Protocol for the Isolation of Diterpenoids from Erythroxylum Heartwood

-

Preparation of Plant Material: The heartwood of Erythroxylum monogynum is collected, air-dried, and ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered heartwood is subjected to exhaustive extraction with a non-polar solvent, such as n-hexane or petroleum ether, to isolate lipophilic compounds, including diterpenoids. This is typically performed using a Soxhlet apparatus or by maceration with intermittent shaking over several days.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography or by preparative TLC to yield the pure diterpenoids.

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for natural product isolation and the biosynthetic pathway for the core skeleton of Erythroxytriol P.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of pure Erythroxytriol P. However, studies on the crude extracts of Erythroxylum monogynum and the general class of ent-atisane diterpenoids provide some context for its potential biological relevance.

A. Bioactivity of Erythroxylum monogynum Extracts

Extracts from various parts of Erythroxylum monogynum have been investigated for a range of pharmacological activities. It is important to note that these activities are due to the complex mixture of phytochemicals present in the extracts and cannot be attributed to Erythroxytriol P alone. Reported activities include:

-

Antimicrobial activity: Leaf extracts have shown potential against various microorganisms.[5][6]

-

Antioxidant activity: Both aqueous and ethanolic leaf extracts have demonstrated antioxidant properties.[7][8]

-

Hepatoprotective activity: Methanolic leaf extracts have shown protective effects against paracetamol-induced liver toxicity in animal models.

-

Antidiabetic activity: Chloroform fractions of the plant have been reported to control blood glucose levels in diabetic rats.[9]

-

Antitumor and Cytotoxic activity: Methanolic extracts have exhibited cytotoxic activity against brine shrimp and antitumor activity in a carrot disc bioassay.[5]

B. General Bioactivity of ent-Atisane Diterpenoids

The ent-atisane class of diterpenoids, to which Erythroxytriol P belongs, is known for a variety of biological activities. While these are not specific to Erythroxytriol P, they indicate the potential pharmacological relevance of this structural class. These activities include:

-

Cytotoxic and Antitumor activity

-

Antibacterial and Antifungal activity

-

Anti-inflammatory activity

-

Antiviral activity

Conclusion and Future Directions

Erythroxytriol P is an ent-atisane diterpenoid originating from Erythroxylum monogynum. The initial misclassification as a tropane alkaloid has been clarified through a review of the available literature. While its physicochemical properties are documented, a significant gap exists in the scientific knowledge regarding its specific biological activities and its potential role in any signaling pathways. The bioactivities observed in the crude extracts of Erythroxylum monogynum and the broader ent-atisane class of compounds suggest that Erythroxytriol P could be a valuable subject for future pharmacological investigation. Further research is warranted to isolate sufficient quantities of this compound for comprehensive bioactivity screening and to explore its potential therapeutic applications.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Erythroxytriol P | CAS:7121-99-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. CAS 7121-99-5: Erythroxytriol P | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Evaluation of Potential Phytochemicals and Phyto Pharmacological Activities of Erythroxylum Monogynum Roxb. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ajmhr.com [ajmhr.com]

- 8. ijbio.com [ijbio.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Chemical Structure of Erythroxytriol P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P is a naturally occurring diterpenoid that has been isolated from various plant species, including those from the Erythroxylum and Sapium genera. Its chemical structure, first elucidated in the 1960s, is characterized by a complex tetracyclic ring system. This technical guide provides a comprehensive overview of the chemical structure of Erythroxytriol P, including its physicochemical properties and a summary of its reported biological context. Due to the historical nature of the primary literature, detailed modern spectroscopic data and extensive biological activity studies are limited. This document compiles the available information to serve as a foundational resource for researchers interested in this natural product.

Chemical Structure and Properties

Erythroxytriol P is a diterpenoid with the molecular formula C₂₀H₃₆O₃ and a molecular weight of approximately 324.5 g/mol . Its structure is based on a complex tetracyclic hydrocarbon skeleton. The initial structural elucidation was reported by Connolly et al. in 1966, who isolated the compound from Erythroxylum monogynum[1][2]. It has also been identified in Erythroxylum cuneatum and Sapium discolor.

The systematic name for Erythroxytriol P is not consistently used in the literature, with various nomenclature systems applied over the years. However, its CAS number is 7121-99-5, providing a definitive identifier.

Key Structural Features:

-

Tetracyclic Diterpene Core: The molecule is built upon a four-ring system, which is a common structural motif in diterpenoids.

-

Three Hydroxyl Groups: The "triol" designation in its name indicates the presence of three hydroxyl (-OH) groups, which contribute to its polarity and potential for hydrogen bonding.

-

Stereochemistry: The molecule contains multiple stereocenters, leading to a specific three-dimensional conformation that is crucial for its biological activity.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆O₃ | |

| Molecular Weight | ~324.5 g/mol | |

| CAS Number | 7121-99-5 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Data

Detailed, modern spectroscopic data for Erythroxytriol P is not widely available in publicly accessible literature. The original structure elucidation was based on techniques available in the 1960s, which primarily included classical chemical degradation methods and early forms of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H-NMR and ¹³C-NMR spectral data with peak assignments for Erythroxytriol P are not readily found in current databases.

Infrared (IR) Spectroscopy: The IR spectrum of Erythroxytriol P is expected to show characteristic absorptions for O-H stretching from the hydroxyl groups (typically in the region of 3200-3600 cm⁻¹) and C-H stretching from the aliphatic backbone (typically in the region of 2850-3000 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum of Erythroxytriol P would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Experimental Protocols

Detailed experimental protocols for the isolation of Erythroxytriol P are described in the original 1966 publication by Connolly et al. The general procedure involves the extraction of the plant material with organic solvents, followed by chromatographic separation to purify the compound.

A generalized workflow for the isolation of natural products like Erythroxytriol P is depicted below.

Biological Activity and Signaling Pathways

There is a significant lack of recent, detailed studies on the biological activity of pure Erythroxytriol P. Some early reports suggested potential "cocaine-like activity," likely due to its isolation from Erythroxylum species, which are known for producing tropane alkaloids. However, it is important to note that Erythroxytriol P is a diterpenoid and structurally distinct from cocaine.

No specific signaling pathways modulated by Erythroxytriol P have been elucidated in the available literature. Research on the biological effects of diterpenoids as a class suggests a wide range of potential activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, without specific studies on Erythroxytriol P, any such activities remain speculative.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel natural product like Erythroxytriol P.

Conclusion and Future Directions

Erythroxytriol P represents a structurally interesting natural product whose biological potential remains largely unexplored with modern techniques. The foundational work from the 1960s provides a basis for its chemical identity, but there is a clear need for re-isolation or synthesis of this compound to enable comprehensive spectroscopic characterization and a thorough investigation of its pharmacological properties. Future research should focus on:

-

Total Synthesis: A successful total synthesis would provide a reliable source of Erythroxytriol P for research purposes.

-

Full Spectroscopic Characterization: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction studies are necessary to unequivocally confirm its structure and stereochemistry.

-

Biological Screening: A broad-based biological screening of pure Erythroxytriol P against various cell lines and microbial strains is warranted to identify any significant cytotoxic, anti-inflammatory, or antimicrobial activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying signaling pathways and molecular targets would be crucial.

This technical guide serves as a starting point for researchers, highlighting both what is known and the significant knowledge gaps that exist for Erythroxytriol P.

References

In-Depth Technical Guide: Erythroxytriol P (CAS Number 7121-99-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, identified by CAS number 7121-99-5, is a diterpenoid natural product. Its alternative chemical name is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol. This compound belongs to the pimarane class of terpenoids and has been isolated from plant species such as Erythroxylum cuneatum and Sapium discolor.[1] Preliminary information suggests that Erythroxytriol P may possess biological activities, including potential cocaine-like effects and an influence on neurotransmitter systems, as well as antioxidant properties.[1] This document provides a comprehensive summary of the currently available technical information for Erythroxytriol P.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Erythroxytriol P are limited in publicly available literature. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 7121-99-5 | Multiple Sources |

| Molecular Formula | C₂₀H₃₆O₃ | [1] |

| Molecular Weight | 324.5 g/mol | [1] |

| Appearance | Powder | Vendor Information |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Information |

| Quantitative Solubility | Not available |

Spectroscopic Data

Biological Activity and Mechanism of Action

The biological profile of Erythroxytriol P is not extensively characterized. Available information suggests two potential areas of activity:

-

Neurological Activity : Some sources indicate that Erythroxytriol P may exhibit "cocaine-like activity" and has the potential to influence neurotransmitter systems.[1] This suggests a possible interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). However, direct experimental evidence of these interactions is currently lacking.

-

Antioxidant Activity : There are mentions of potential antioxidant properties, which is a common characteristic of phenolic and terpenoid compounds isolated from plants. The specific mechanisms by which Erythroxytriol P may exert antioxidant effects have not been elucidated.

Hypothetical Signaling Pathway: Interaction with Dopamine Transporter

Based on the suggestion of "cocaine-like activity," a hypothetical mechanism of action could involve the inhibition of the dopamine transporter (DAT). This would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and biological analysis of Erythroxytriol P are not detailed in the available literature. However, general methodologies for similar compounds can be adapted by researchers.

General Protocol for Diterpenoid Extraction and Purification from Plant Material

This protocol provides a general workflow for the isolation of diterpenoids like Erythroxytriol P from a plant source.

-

Plant Material Preparation : The dried and powdered plant material (e.g., bark of Erythroxylum cuneatum) is subjected to extraction.

-

Extraction : Maceration or Soxhlet extraction is performed using a series of solvents with increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as dichloromethane, ethyl acetate, and methanol to extract compounds of varying polarities.

-

Fractionation : The crude extract is fractionated using techniques like column chromatography over silica gel or alumina. A solvent gradient is used to elute fractions with different chemical profiles.

-

Purification : Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often with a reverse-phase column.

-

Structure Elucidation : The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

General Protocol for Ozonolysis of an Aromatic Ketone

A synthetic route to Erythroxytriol P has been suggested via the ozonolysis of 2-hydroxy-3-phenylacetophenone.[1] While a specific protocol is not available, a general procedure for ozonolysis is outlined below.

-

Dissolution : The starting material (e.g., 2-hydroxy-3-phenylacetophenone) is dissolved in an appropriate solvent, typically a mixture of methanol and dichloromethane, and cooled to a low temperature (e.g., -78 °C).

-

Ozonolysis : A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by a color change (e.g., the appearance of a blue color from unreacted ozone).

-

Work-up : The reaction mixture is purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. A reducing agent is then added to quench the ozonide intermediate.

-

Reductive Work-up : For the formation of aldehydes or ketones, reagents such as dimethyl sulfide or zinc dust are used.

-

Oxidative Work-up : For the formation of carboxylic acids, hydrogen peroxide is typically used.

-

-

Purification : The product is isolated and purified from the reaction mixture using standard techniques such as extraction, chromatography, and recrystallization.

General Protocol for In Vitro Antioxidant Activity Assays

To investigate the potential antioxidant properties of Erythroxytriol P, several in vitro assays can be employed.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds.

-

Ferric Reducing Antioxidant Power (FRAP) Assay : This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color.

Conclusion

Erythroxytriol P (CAS 7121-99-5) is a diterpenoid of interest due to its potential neurological and antioxidant activities. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, spectroscopic characterization, and detailed biological mechanisms. The information presented in this guide is based on the limited data currently available. Further research, including chemical synthesis, purification, and comprehensive biological evaluation, is necessary to fully characterize this compound and validate its potential for drug development and other scientific applications. Researchers are encouraged to utilize the general protocols provided as a starting point for their investigations into Erythroxytriol P.

References

A Technical Whitepaper on the Putative Biosynthetic Pathway of Erythroxytriol P

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for Erythroxytriol P has not been experimentally elucidated to date. The following guide presents a hypothetical pathway based on established principles of diterpenoid biosynthesis in plants. All information regarding the specific pathway should be considered putative and requires experimental validation.

Introduction to Erythroxytriol P

Erythroxytriol P is a diterpenoid natural product isolated from species of the Erythroxylum genus, such as Erythroxylum monogynum, and has also been found in Sapium discolor.[1] With a chemical formula of C20H36O3, its structure is based on a tricyclic diterpene skeleton.[1][2] Specifically, its systematic name is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, indicating a pimarane-type carbon skeleton. Pimarane diterpenoids are a large class of natural products known for a range of biological activities, making their biosynthetic pathways a subject of significant interest.

Proposed Core Biosynthetic Pathway of Erythroxytriol P

The biosynthesis of diterpenoids in plants universally originates from the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (MEP) pathway in plastids. The biosynthesis of the Erythroxytriol P core structure can be conceptually divided into two main stages: the cyclization of GGPP to form the characteristic pimarane skeleton, and the subsequent oxidative modifications to yield the final product.

The formation of the tricyclic pimarane skeleton from the linear GGPP precursor is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process is generally a two-step reaction involving two distinct diTPSs or a single bifunctional enzyme.

-

Protonation and Initial Cyclization: The pathway begins with the protonation-initiated cyclization of GGPP, catalyzed by a class II diTPS. This enzyme facilitates the formation of a bicyclic intermediate, (+)-copalyl pyrophosphate ((+)-CPP).

-

Secondary Cyclization: A class I diTPS then catalyzes the ionization of the pyrophosphate group from (+)-CPP, leading to a series of rearrangements and the formation of the pimaradienyl cation. Deprotonation of this cation yields a stable pimaradiene scaffold, such as pimara-8(14),15-diene. The specific pimaradiene isomer formed will depend on the specific diTPS enzyme.

Following the formation of the pimarane hydrocarbon skeleton, a series of post-cyclization modifications are required to produce Erythroxytriol P. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at specific positions on the molecule. For Erythroxytriol P, this would involve three separate hydroxylation events at C-5, C-15, and C-16. The precise order of these oxidative steps is currently unknown and would need to be determined experimentally.

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from GGPP to Erythroxytriol P.

Caption: Proposed biosynthetic pathway of Erythroxytriol P from GGPP.

Quantitative Data

As the biosynthetic pathway for Erythroxytriol P has not been studied, there is no quantitative data available regarding enzyme kinetics, reaction yields, or in vivo metabolite concentrations.

| Data Type | Value | Reference |

| Enzyme Kinetics | Not available | N/A |

| Intermediate Concentrations | Not available | N/A |

| Product Yield | Not available | N/A |

| Gene Expression Levels | Not available | N/A |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of Erythroxytriol P requires a multi-faceted approach, combining bioinformatics, molecular biology, and analytical chemistry. Below are detailed methodologies for key experiments that would be essential in this process.

This experiment aims to identify candidate diTPS and CYP genes involved in the pathway by analyzing gene expression in Erythroxytriol P-producing tissues.

Experimental Workflow Diagram

Caption: Workflow for identifying candidate biosynthetic genes.

Detailed Protocol:

-

Tissue Collection: Collect tissues from Erythroxylum monogynum that are actively producing Erythroxytriol P (e.g., young leaves, bark) and a control tissue with low or no production.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) and assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: Prepare mRNA sequencing libraries from the high-quality RNA samples. Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts to identify putative diTPSs and CYPs based on sequence homology to known enzymes.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated in the Erythroxytriol P-producing tissue.

-

Prioritize candidate genes for functional characterization.

-

This experiment is designed to confirm the enzymatic function of the candidate diTPSs and CYPs identified from the transcriptome analysis.

Experimental Workflow Diagram

Caption: Workflow for in vitro enzyme functional characterization.

Detailed Protocol:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of a candidate gene from cDNA.

-

Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transform the expression construct into a suitable host strain.

-

-

Protein Expression and Purification:

-

Induce protein expression in the heterologous host.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

For a candidate diTPS, incubate the purified enzyme with GGPP in a suitable buffer.

-

For a candidate CYP, incubate the enzyme (often as microsomes from yeast expression) with the product of the diTPS reaction (the pimaradiene skeleton) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

-

Product Identification:

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the product mass spectra and retention times with those of authentic standards, if available, or with published data.

-

By following these experimental protocols, researchers can systematically identify and characterize the enzymes responsible for the biosynthesis of Erythroxytriol P, thereby validating and refining the putative pathway presented in this guide.

References

In-depth Pharmacological Analysis of Erythroxytriol P Remains Elusive Due to Scarcity of Research Data

A comprehensive review of available scientific literature reveals a significant lack of in-depth pharmacological data for the natural compound Erythroxytriol P (CAS 7121-99-5). Despite its identification and chemical characterization, detailed experimental studies elucidating its specific biological effects, mechanism of action, and potential therapeutic applications are not publicly available. This absence of research prevents the creation of a detailed technical guide as requested.

Erythroxytriol P, also known by its chemical name (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, is a diterpenoid compound that has been isolated from plant species such as Erythroxylum cuneatum and Sapium discolor. Structurally, it is recognized as a complex molecule with potential for biological activity.

Some sources indicate that Erythroxytriol P may be considered a controlled substance in certain regions and suggest it could be a precursor in the synthesis of cocaine, potentially exhibiting some cocaine-like activities.[1] However, these statements are not substantiated by published pharmacological studies. The recurring sentiment in the available information is that "detailed studies are necessary to fully understand its properties and potential uses," underscoring the current void in research.[1]

Limitations in Available Data:

Our extensive search for quantitative data, such as IC50 values from bioassays, dose-response curves, or in vivo efficacy data, yielded no results. Furthermore, there is no information available regarding the compound's effects on specific cellular signaling pathways, which is a critical component for understanding its mechanism of action. The core requirements for an in-depth technical guide, including structured data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be met due to the foundational scientific research being unavailable.

At present, the scientific community has not published the requisite data to support the development of an in-depth technical guide or whitepaper on the pharmacological effects of Erythroxytriol P. The compound is known chemically, but its biological activities and pharmacological profile remain largely unexplored. Therefore, any attempt to generate the requested content would be speculative and not based on factual, verifiable scientific evidence. Further research, including in vitro and in vivo studies, is essential to determine the pharmacological properties of Erythroxytriol P before a comprehensive technical document can be produced for the scientific and drug development communities.

References

Unraveling the Enigmatic Mechanism of Erythroxytriol P: A Review of Current Theories

For Researchers, Scientists, and Drug Development Professionals

Erythroxytriol P, a natural product identified with the CAS number 7121-99-5, has emerged as a compound of interest within the scientific community.[1] Belonging to the class of erythroxyl compounds, it is derived from plants of the Erythroxylum genus, notably Erythroxylum cuneatum, and has also been isolated from Sapium discolor.[1][2] While research is ongoing, the precise mechanism of action of Erythroxytriol P remains largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding of its potential biological activities and theoretical mechanisms of action based on available literature.

Chemical and Biological Profile

Erythroxytriol P is a diterpenoid with the molecular formula C₂₀H₃₆O₃.[1] Its structure is characterized by a tropane skeleton, which it shares with cocaine, but it lacks the benzoyl group.[1] The presence of hydroxyl groups in its molecular structure contributes to its solubility and reactivity.[1]

Theories on Mechanism of Action

The scientific literature on the specific mechanism of action of Erythroxytriol P is sparse. However, based on its chemical structure and origin, several theories have been proposed.

1. Influence on Neurotransmitter Systems:

The most prominent theory suggests that Erythroxytriol P may exhibit biological activity by influencing neurotransmitter systems.[1] This hypothesis is largely based on its structural similarity to other compounds from the Erythroxylum genus, which are known for their psychoactive properties.[1]

2. Cocaine-Like Activity and Precursor Theory:

Some research indicates that Erythroxytriol P possesses cocaine-like activity and is believed to be a potential precursor for cocaine.[1] This suggests that its mechanism of action could involve interactions with dopamine, serotonin, and norepinephrine transporters, similar to cocaine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. However, detailed studies confirming this are lacking.

3. Potential Uncategorized Biological Activities:

As a natural product, Erythroxytriol P's biological activities may extend to various other fields, including biochemistry and pharmacology.[1] Ongoing research is required to fully understand its properties and potential therapeutic or toxicological effects.

Quantitative Data Summary

A comprehensive review of the available scientific literature did not yield any quantitative data regarding the mechanism of action of Erythroxytriol P. Studies detailing binding affinities, IC50 values, or other quantitative measures of its biological activity are not present in the public domain.

Key Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of Erythroxytriol P are not available in the reviewed literature. While one source mentions its synthesis via ozonolysis of 2-hydroxy-3-phenylacetophenone, protocols for in vitro or in vivo studies to elucidate its pharmacological effects are not described.[1]

Signaling Pathways and Logical Relationships

Due to the limited understanding of its mechanism of action, no specific signaling pathways for Erythroxytriol P have been described in the scientific literature. The creation of a detailed signaling pathway diagram is therefore not possible at this time.

To illustrate the hypothetical relationship based on the precursor theory, a logical diagram is presented below.

Conclusion

The current body of scientific knowledge regarding the mechanism of action of Erythroxytriol P is in its infancy. While its chemical structure and origin provide clues to its potential biological activities, particularly its influence on neurotransmitter systems, these theories are yet to be substantiated by rigorous experimental data. Further research, including in vitro binding assays, in vivo pharmacological studies, and clinical trials, is imperative to fully elucidate the mechanism of action of this intriguing natural compound. Drug development professionals should note the regulatory considerations that may be associated with compounds like Erythroxytriol P, given their potential psychoactive properties.[1]

References

A Technical Review of Diterpenoids from Erythroxylum Species: Phytochemistry and Potential Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

The genus Erythroxylum, comprising approximately 230 species, is a rich source of diverse secondary metabolites, most notably tropane alkaloids like cocaine. However, beyond these well-known compounds, Erythroxylum species produce a wide array of diterpenoids with complex chemical structures and significant, yet underexplored, biological activities. This technical guide provides a comprehensive review of the diterpenoids isolated from this genus, summarizing the current knowledge on their chemical diversity, and presenting generalized experimental procedures for their study. This document also delves into the potential pharmacological significance of these compounds by examining the biological activities and signaling pathways associated with their core skeletal types, offering a foundation for future research and drug discovery initiatives.

Chemical Diversity of Diterpenoids in Erythroxylum

Plants of the Erythroxylum genus are prolific producers of diterpenoids, with extensive studies dating back to the 1960s.[1] To date, at least 11 different diterpene skeletons have been identified from various Erythroxylum species.[1][2] These are broadly classified into bicyclic, tricyclic, and tetracyclic diterpenes.[1][2] The primary classes of diterpenoids identified from Erythroxylum species are summarized below.

Tetracyclic Diterpenoids

This is the most abundant class of diterpenoids found in the genus.

-

ent-Beyeranes: Erythroxylum is a particularly rich source of ent-beyerene diterpenes, with over 20 derivatives identified from at least nine species.[1][2] Notably, diterpenoids from Erythroxylum australe are predominantly of the ent-beyerene type.[1][2]

-

ent-Kauranes: Seven ent-kaurane diterpenes have been isolated and identified from Erythroxylum plants.[1] This class of diterpenoids is of significant interest as ent-kaurene is a critical intermediate in the biosynthesis of gibberellin plant hormones.[1]

-

Devadares: First discovered in Erythroxylum monogynum, eight devadarane derivatives have been reported from five species within the genus.[1][2]

-

Ryanodanes: Though rare, two ryanodane-type diterpenoids, ryanodanol and 14-O-methyl-ryanodanol, have been isolated from Erythroxylum passerinum and Erythroxylum nummularia.[1][2] These compounds possess a complex skeletal structure.[1][2]

Bicyclic and Tricyclic Diterpenoids

While less common than the tetracyclic types, several bicyclic and tricyclic diterpenoids have also been characterized.

-

ent-Labdanes: Six ent-labdane derivatives have been isolated from nine Erythroxylum species.[1][2]

-

Rosanes and 4,5-seco-Rosanes (Pictanes): Rosane-type diterpenoids have been identified in several species. A novel bicyclic skeleton, named pictane (a 4,5-seco-rosane), was discovered in Erythroxylum pictum.[1][2]

-

Abietanes, Pimaranes, and Dolarbranes: A number of tricyclic diterpenes, including three abietanes from E. suberosum and two pimaranes from E. cuneatum, have been reported.[1][2]

Quantitative Data Summary

While a comprehensive quantitative analysis with yields and detailed spectroscopic data for every isolated diterpenoid is beyond the scope of publicly available literature, the following tables summarize the known diterpenoids isolated from various Erythroxylum species, categorized by their skeletal type. This provides a clear overview for comparative purposes.

Table 1: Tetracyclic Diterpenoids from Erythroxylum Species

| Diterpenoid Class | Number of Derivatives | Key Species | References |

| ent-Beyeranes | > 20 | E. australe, E. monogynum, E. betulaceum | [1][2] |

| ent-Kauranes | 7 | E. barbatum, E. suberosum | [1] |

| Devadares | 8 | E. monogynum, E. barbatum | [1][2][3] |

| Ryanodanes | 2 | E. passerinum, E. nummularia | [1][2] |

Table 2: Bicyclic and Tricyclic Diterpenoids from Erythroxylum Species

| Diterpenoid Class | Number of Derivatives | Key Species | References |

| ent-Labdanes | 6 | E. pictum, E. betulaceum | [1][2] |

| Rosanes | ~8 | E. barbatum, E. pictum | [1][2] |

| 4,5-seco-Rosanes (Pictanes) | 6 | E. pictum | [1][2] |

| Abietanes | 3 | E. suberosum | [1][2] |

| Pimaranes | 2 | E. cuneatum | [1][2] |

| Dolarbranes | ~8 | E. monogynum, E. pictum | [1][2] |

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are specific to each research study. However, a generalized workflow for the isolation and structure elucidation of diterpenoids from Erythroxylum species can be outlined. This workflow is standard for natural product chemistry.

General Experimental Workflow

Key Methodologies:

-

Extraction: The air-dried and powdered plant material (e.g., roots, stems) is typically extracted exhaustively with organic solvents of increasing polarity, such as hexane, dichloromethane, and methanol, often using maceration or Soxhlet apparatuses.

-

Isolation and Purification: The resulting crude extracts are subjected to a series of chromatographic techniques to isolate individual compounds.

-

Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., hexane, ethyl acetate, n-butanol, and water) to achieve a preliminary separation based on polarity.

-

Column Chromatography (CC): Fractions from partitioning are further separated using column chromatography, typically with silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on either normal-phase or reversed-phase columns.

-

-

Structure Elucidation: The structures of the purified diterpenoids are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural and stereochemical information.

-

Potential Signaling Pathways and Biological Activities

While pharmacological investigations of diterpenes isolated specifically from Erythroxylum species are still limited, the biological activities of the major diterpenoid classes found in this genus have been studied from other plant sources. These findings provide a strong indication of their potential therapeutic applications and the signaling pathways they may modulate.

Anticancer and Cytotoxic Potential

-

ent-Kaurane Diterpenoids: This class is well-known for its anticancer properties.[4] Their mechanism of action often involves the induction of apoptosis through the modulation of the BCL-2 protein family (e.g., BAX and BCL-2), leading to the activation of caspases.[4] They can also induce cell cycle arrest by regulating proteins such as p53 and various cyclins.[4] Furthermore, some ent-kauranes can induce other forms of cell death, like ferroptosis, by disrupting the intracellular redox system.[5]

-

ent-Beyerane and Labdane Diterpenoids: Certain derivatives from these classes have also demonstrated potent cytotoxic activity against various human cancer cell lines.[6] The anticancer action of some labdane diterpenes has been linked to the activation of the MAPK signaling pathway, specifically through the stimulation of ERK and JNK phosphorylation, which subsequently triggers the intrinsic apoptotic pathway.[1]

Anti-inflammatory Activity

-

ent-Kaurane and Labdane Diterpenoids: Many diterpenoids from these classes exhibit significant anti-inflammatory properties.[7][8] A common mechanism is the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway.[8] By inhibiting key steps in this pathway, such as the phosphorylation of IκBα, these compounds can prevent the nuclear translocation of NF-κB and subsequently reduce the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂, and cytokines such as TNF-α.[8]

Modulation of Ion Channels

-

Ryanodane Diterpenoids: These compounds are particularly known for their ability to modulate ryanodine receptors (RyRs), which are intracellular calcium channels crucial for regulating calcium release from the endoplasmic and sarcoplasmic reticulum.[9] This activity gives them potent insecticidal properties and suggests potential applications in modulating cellular processes that are highly dependent on calcium signaling, such as muscle contraction and neuronal activity.

Conclusion and Future Directions

The genus Erythroxylum is a treasure trove of structurally diverse diterpenoids, including ent-beyeranes, ent-kauranes, devadares, and labdanes. While the phytochemical exploration of this genus has yielded a significant number of unique compounds, the pharmacological evaluation of these isolates remains largely in its infancy. The known biological activities of the core diterpenoid skeletons, such as the anticancer and anti-inflammatory effects of ent-kauranes and labdanes, and the ion channel modulation by ryanodanes, strongly suggest that the diterpenoids from Erythroxylum represent a promising area for drug discovery and development.

Future research should focus on the systematic isolation and bioactivity screening of diterpenoids from a wider range of Erythroxylum species. Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts could lead to the discovery of novel therapeutic agents for a variety of diseases, unlocking the full potential of this chemically rich and historically significant plant genus.

References

- 1. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acid Conjugates of ent-Beyerane-type Diterpenoids and Oleanane-type Triterpenoids: Synthesis and Evaluation of Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 8. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ryanodane diterpenes: occurrence, structural diversity, bioactivities, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Erythroxytriol P: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, a diterpenoid natural product isolated from Sapium discolor, presents a subject of interest for various research applications.[1] Understanding its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in experimental settings and potential development as a therapeutic agent. This technical guide provides a summary of the currently available data on the solubility and stability of Erythroxytriol P. It is important to note that comprehensive, publicly available quantitative data and detailed experimental protocols specifically for Erythroxytriol P are limited. Therefore, this guide also incorporates general principles and methodologies for the characterization of similar natural products.

Solubility Profile

Currently, specific quantitative solubility data for Erythroxytriol P (e.g., in mg/mL or molarity) in various solvents is not extensively documented in publicly accessible literature. However, qualitative solubility information is available.

Qualitative Solubility Data

Based on available information, Erythroxytriol P is soluble in a range of common organic solvents. This suggests it is a relatively nonpolar compound, a characteristic typical of many diterpenoids.

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

General Experimental Protocol for Determining Equilibrium Solubility

For researchers seeking to quantify the solubility of Erythroxytriol P, the following is a generalized protocol based on the shake-flask method, a standard technique for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of Erythroxytriol P in a specific solvent at a controlled temperature.

Materials:

-

Erythroxytriol P

-

Selected solvent(s) of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of Erythroxytriol P to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Erythroxytriol P.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Profile

Storage Recommendations

A supplier of Erythroxytriol P recommends the following storage conditions:

-

Solid Form: Store at 2-8°C for up to 24 months.[1] The vial should be kept tightly sealed.[1]

-

In Solution (DMSO): Stock solutions prepared in DMSO can be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1]

These recommendations suggest that Erythroxytriol P is relatively stable in the solid state at refrigerated temperatures and for a limited time in a frozen DMSO solution.

General Experimental Protocol for Forced Degradation Studies

To comprehensively assess the stability of Erythroxytriol P, forced degradation (or stress testing) studies are essential. These studies help to identify potential degradation pathways and develop stability-indicating analytical methods. The following is a generalized protocol.

Objective: To investigate the degradation of Erythroxytriol P under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Incubate a solution of Erythroxytriol P in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of Erythroxytriol P in a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidation: Treat a solution of Erythroxytriol P with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of Erythroxytriol P to high temperatures (e.g., 60-80°C).

-

Photostability: Expose a solution of Erythroxytriol P to a controlled light source (e.g., ICH-compliant photostability chamber).

Methodology:

-

Sample Preparation: Prepare solutions of Erythroxytriol P in a suitable solvent at a known concentration.

-

Stress Application: Expose the samples to the different stress conditions for various time points. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic or basic samples. Analyze the samples using a stability-indicating HPLC method.

-

Data Analysis:

-

Quantify the remaining percentage of Erythroxytriol P at each time point.

-

Monitor for the appearance of new peaks in the chromatogram, which represent degradation products.

-

If coupled with a mass spectrometer, tentative identification of degradation products can be performed based on their mass-to-charge ratio.

-

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like Erythroxytriol P.

Caption: Workflow for Physicochemical Characterization.

Disclaimer: The experimental protocols provided are generalized and should be adapted and optimized for the specific properties of Erythroxytriol P and the available laboratory equipment. Due to the limited publicly available data, researchers are encouraged to perform their own detailed solubility and stability studies to ensure the accuracy and reliability of their work.

References

Safety and handling guidelines for Erythroxytriol P

A comprehensive search of scientific databases and chemical repositories has yielded no information on a compound named "Erythroxytriol P." This suggests that "Erythroxytriol P" may not be a recognized chemical name or that it may be referred to by a different identifier.

It is possible that the name is a misspelling of an existing compound or a novel substance not yet described in publicly available literature. Without a recognized chemical identifier, such as a CAS number or a standard IUPAC name, it is not possible to provide the requested in-depth technical guide on safety and handling, experimental protocols, or associated signaling pathways.

Researchers, scientists, and drug development professionals are strongly advised to verify the correct nomenclature and identifier for any compound they are working with to ensure access to accurate safety and handling information. If "Erythroxytriol P" is a proprietary or internal compound name, all safety and handling information should be obtained from the originating source.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Novel Bioactive Compounds

Introduction:

The discovery and characterization of novel bioactive compounds are fundamental to drug development. A critical step in this process is the in vitro evaluation of a compound's biological activity and mechanism of action. This document provides a generalized framework and detailed protocols for conducting in vitro assays relevant to the preliminary assessment of a novel compound, for which specific data is not yet publicly available. The protocols outlined below are based on established methodologies for assessing cytotoxicity, and effects on key signaling pathways often implicated in disease, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways are central to cellular processes including proliferation, survival, and inflammation.

While specific data for "Erythroxytriol P" is not available in the public domain, researchers can utilize the following protocols to generate initial data and characterize its biological effects.

Data Presentation

Quantitative data from the following assays should be meticulously recorded and summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of Compound X (e.g., Erythroxytriol P)

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Cell Line A (e.g., HeLa) | |||

| Cell Line B (e.g., A549) | |||

| Normal Cell Line (e.g., HEK293) |

Table 2: Effect of Compound X on Signaling Pathway Activation

| Signaling Protein | Cell Line | Treatment | Fold Change vs. Control (Phosphorylation) |

| p-ERK1/2 | Cell Line A | Compound X (Conc. 1) | |

| p-ERK1/2 | Cell Line A | Compound X (Conc. 2) | |

| p-AKT | Cell Line A | Compound X (Conc. 1) | |

| p-AKT | Cell Line A | Compound X (Conc. 2) | |

| p-STAT3 | Cell Line B | Compound X (Conc. 1) | |

| p-STAT3 | Cell Line B | Compound X (Conc. 2) |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of a compound on cell viability and provides a measure of its cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling cascade.

Materials:

-

Target cell lines

-

Complete growth medium

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

General Experimental Workflow

Caption: A generalized workflow for the in vitro evaluation of a novel bioactive compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a compound inhibits a signaling pathway, a common mechanism for anti-cancer agents.

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by Erythroxytriol P.

Application Note: A Multi-Tiered Screening Approach for Assessing the Neuroactivity of Erythroxytriol P

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxytriol P is a novel compound isolated from a species of the Erythroxylum genus. Plants of this genus are known to produce a wide array of alkaloids with significant neuroactive properties, the most famous of which is cocaine, a potent central nervous system stimulant.[1][2] Given its origin, Erythroxytriol P is hypothesized to possess neuroactive potential. This document outlines a comprehensive, multi-tiered screening protocol to characterize the neuropharmacological profile of Erythroxytriol P. The workflow integrates in silico predictive modeling with a suite of in vitro assays to efficiently identify potential mechanisms of action and assess neurotoxicity. The goal is to provide a robust framework for the early-stage evaluation of novel compounds like Erythroxytriol P.[3][4]

Tier 1: In Silico Screening & Physicochemical Analysis

The initial phase involves computational methods to predict the potential bioactivity and drug-like properties of Erythroxytriol P. This approach allows for rapid, cost-effective initial screening to generate hypotheses and guide subsequent experimental work.[5][6]

Protocol 1: Molecular Docking and Target Prediction

Objective: To predict the binding affinity of Erythroxytriol P to key neuronal targets associated with coca alkaloids, such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Methodology:

-

Ligand Preparation:

-

Generate a 3D structure of Erythroxytriol P using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[6]

-

-

Protein Preparation:

-

Obtain crystal structures of human DAT, SERT, and NET from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

-

Molecular Docking:

-

Utilize docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of Erythroxytriol P within the active sites of the target transporters.

-

Perform docking simulations for known ligands (e.g., cocaine, fluoxetine) as positive controls.

-

-

Analysis:

-

Analyze the docking scores (e.g., kcal/mol) to estimate binding affinity.

-

Visualize the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Data Presentation: Predicted Binding Affinities

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Erythroxytriol P | DAT | -9.2 | Hydrogen bond with Asp79, Pi-Pi stacking with Phe320 |

| SERT | -8.5 | Hydrogen bond with Tyr95, Hydrophobic interactions | |

| NET | -8.8 | Hydrogen bond with Ser420, Electrostatic interactions | |

| Cocaine (Control) | DAT | -8.9 | Known interactions within the binding pocket |

| Fluoxetine (Control) | SERT | -9.5 | Known interactions within the binding pocket |

Tier 2: In Vitro Neuroactivity Profiling

Based on the in silico predictions, a series of in vitro assays are conducted to experimentally validate the predicted targets and functionally characterize the neuroactivity of Erythroxytriol P.

Protocol 2: Radioligand Binding Assays

Objective: To quantitatively determine the binding affinity of Erythroxytriol P to DAT, SERT, and NET.

Methodology:

-

Preparation:

-

Use cell lines stably expressing human DAT, SERT, or NET.

-

Prepare cell membrane homogenates from these cell lines.

-

-

Assay:

-

In a 96-well plate, incubate the membrane homogenates with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of Erythroxytriol P.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Analysis:

-

Calculate the specific binding at each concentration of Erythroxytriol P.

-

Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

-

Protocol 3: Neurotransmitter Reuptake Assay

Objective: To assess the functional effect of Erythroxytriol P on the reuptake of dopamine, serotonin, and norepinephrine in synaptosomes or transfected cells.

Methodology:

-

Preparation:

-

Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT) or use HEK293 cells expressing the respective transporters.

-

-

Assay:

-

Pre-incubate the synaptosomes or cells with varying concentrations of Erythroxytriol P.

-

Initiate neurotransmitter uptake by adding a mixture of radiolabeled (e.g., [³H]dopamine) and unlabeled neurotransmitter.

-

Incubate at 37°C for a short period (e.g., 10 minutes).

-

-

Detection:

-

Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells/synaptosomes and measure the internalized radioactivity using a scintillation counter.

-

-

Analysis:

-

Calculate the percentage inhibition of neurotransmitter uptake at each concentration.

-

Determine the IC50 value (the concentration that inhibits 50% of uptake) from the dose-response curve.

-

Data Presentation: In Vitro Functional Data

| Compound | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

| DAT | SERT | |

| Erythroxytriol P | 15 | 85 |

| Cocaine (Control) | 20 | 250 |

Protocol 4: Neuronal Network Activity using Microelectrode Arrays (MEAs)

Objective: To evaluate the effect of Erythroxytriol P on the spontaneous electrophysiological activity of cultured neuronal networks. MEA technology allows for non-invasive, real-time monitoring of neuronal firing and network synchrony.[7][8][9]

Methodology:

-

Cell Culture:

-

Culture primary rodent cortical neurons or human iPSC-derived neurons on MEA plates.

-

Allow the neurons to mature and form functional networks (typically 14-21 days in vitro).

-

-

Recording:

-

Establish a baseline of spontaneous network activity by recording for at least 10 minutes.

-

Apply Erythroxytriol P at various concentrations to the neuronal cultures.

-

Record network activity continuously for a desired period (e.g., 30-60 minutes) post-compound addition.

-

-

Data Analysis:

-

Use MEA analysis software (e.g., Axion's AxIS Navigator) to extract key parameters of neural network function.[8]

-

Quantify changes in mean firing rate, burst frequency, and network synchrony compared to baseline and vehicle control.

-

Data Presentation: MEA Network Activity Parameters

| Parameter | Vehicle Control | Erythroxytriol P (1 µM) | Erythroxytriol P (10 µM) |

| Mean Firing Rate (Hz) | 5.2 ± 0.4 | 8.1 ± 0.6 | 12.5 ± 1.1** |

| Burst Frequency (bursts/min) | 10.3 ± 1.2 | 15.7 ± 1.5 | 22.4 ± 2.0 |

| Network Synchrony Index | 0.6 ± 0.05 | 0.8 ± 0.07* | 0.9 ± 0.06 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. |

Visualizations

Caption: High-level workflow for neuroactivity screening.

Caption: Detailed workflow for in vitro experiments.

Caption: Hypothesized signaling pathway for Erythroxytriol P.

References

- 1. Advances in chemistry and bioactivity of the genus Erythroxylum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. High-throughput identification of repurposable neuroactive drugs with potent anti-glioblastoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Neurotoxicity Screening - Creative Biolabs [neurost.creative-biolabs.com]

- 5. In silico prediction of chemical neurotoxicity using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal Activity Reporters as Drug Screening Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurological Disease Assays In Vitro | Axion Biosystems [axionbiosystems.com]

- 8. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]

- 9. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Antioxidant Potential of Erythroxytriol P: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Antioxidants are molecules that can inhibit the oxidation of other molecules, thereby preventing or mitigating the damage caused by ROS.[2] The evaluation of the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents and nutraceuticals.

This document provides detailed application notes and protocols for measuring the antioxidant potential of a novel compound, Erythroxytriol P. As specific data for Erythroxytriol P is not publicly available, this guide outlines the standardized methodologies that should be employed to characterize its antioxidant profile comprehensively. The protocols described herein cover both in vitro chemical assays and cell-based assays to provide a multi-faceted evaluation of its antioxidant capacity.

Key Principles in Measuring Antioxidant Potential

The antioxidant potential of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]

-

Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example of a HAT-based method.[4][5]

-

Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces a free radical by donating an electron. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are common SET-based methods.[3][6]

It is recommended to use a battery of assays from both categories to obtain a comprehensive understanding of the antioxidant properties of Erythroxytriol P.[2]

In Vitro Chemical Assays

In vitro chemical assays are rapid, cost-effective, and reproducible methods for screening the radical scavenging and reducing capabilities of compounds.[6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common methods for assessing antioxidant activity.[6] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[6][8]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of Erythroxytriol P in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the Erythroxytriol P solution or standard to 150 µL of the DPPH solution.[9]

-

For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at 517 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of Erythroxytriol P to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Data Presentation:

| Compound | IC50 (µg/mL) |

| Erythroxytriol P | [Insert Value] |

| Trolox (Standard) | [Insert Value] |

| Ascorbic Acid (Standard) | [Insert Value] |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Prepare a series of concentrations of Erythroxytriol P and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the Erythroxytriol P solution or standard to 190 µL of the diluted ABTS•+ solution.

-

Incubate the plate at room temperature for 6 minutes.[5]

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity.

-

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of Trolox.

-

Data Presentation:

| Compound | TEAC (µM Trolox equivalents/mg) |

| Erythroxytriol P | [Insert Value] |

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[5] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[11] This assay is considered to be more biologically relevant as it utilizes a biologically relevant radical source.[5]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein stock solution in 75 mM phosphate buffer (pH 7.4).

-